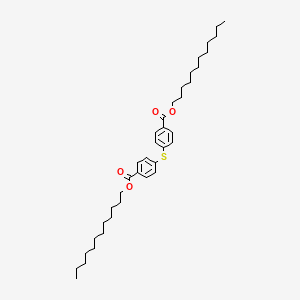
N,N,1-Trimethyl-1H-indazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1-Trimethyl-1H-indazol-5-amine: is a heterocyclic aromatic organic compound. It is part of the indazole family, which is known for its wide variety of biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-Trimethyl-1H-indazol-5-amine can be achieved through various methods. One common approach involves the reaction of pyrrole with methylamine . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . These reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,1-Trimethyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: N,N,1-Trimethyl-1H-indazol-5-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and proteins. It has shown promise in inhibiting protein kinase B/Akt, which is involved in cell survival and proliferation .
Medicine: The compound’s anticancer properties have been explored in various studies. It has demonstrated the ability to inhibit the growth of cancer cells by affecting apoptosis and cell cycle pathways .
Industry: this compound is used in the production of catalysts, complexes, and polymers. Its unique chemical structure makes it valuable in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of N,N,1-Trimethyl-1H-indazol-5-amine involves its interaction with molecular targets such as enzymes and proteins. For instance, it inhibits protein kinase B/Akt by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell survival and proliferation . This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
1H-Indazole: A parent compound with similar biological activities but lacks the additional methyl groups.
2H-Indazole: Another tautomeric form of indazole with distinct chemical properties.
Uniqueness: N,N,1-Trimethyl-1H-indazol-5-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the N,N,1-trimethyl groups contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
918903-61-4 |
|---|---|
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N,N,1-trimethylindazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)9-4-5-10-8(6-9)7-11-13(10)3/h4-7H,1-3H3 |
Clé InChI |
HBYBZPKDJAUSGH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)N(C)C)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


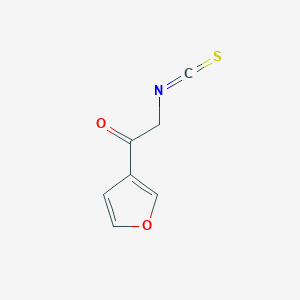
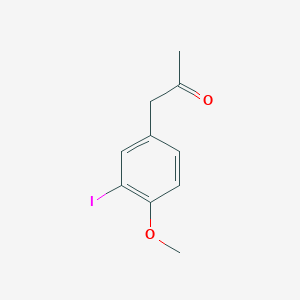
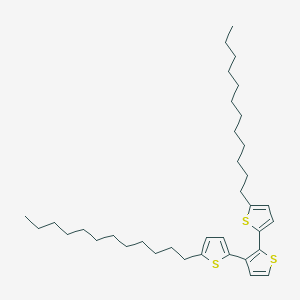
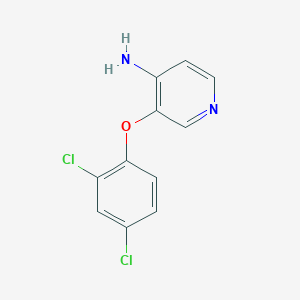
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)

![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
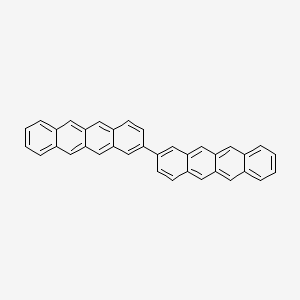
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
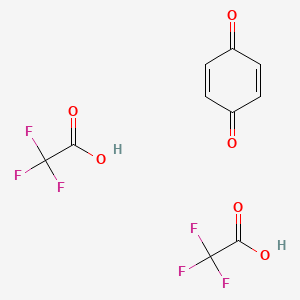
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)
